p-Methacryloyloxybenzoic acid
Overview
Description
p-Methacryloyloxybenzoic acid is an organic compound with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methacryloyloxy group. This compound is of significant interest in polymer chemistry due to its ability to undergo polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methacryloyloxybenzoic acid typically involves the esterification of p-hydroxybenzoic acid with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of mesomorphic solvents, such as p-n-heptyloxybenzoic acid, can aid in the polymerization of the compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: p-Methacryloyloxybenzoic acid primarily undergoes polymerization reactions. It can also participate in esterification and transesterification reactions.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light in the presence of a photoinitiator.
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Involves the exchange of ester groups between molecules, often catalyzed by bases or acids.
Major Products:
Esterification and Transesterification: Produces various esters depending on the reactants used.
Scientific Research Applications
p-Methacryloyloxybenzoic acid has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Liquid Crystals: Acts as a medium for polymerization in liquid crystal research.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industrial Applications: Utilized in the production of coatings, adhesives, and other materials requiring specific polymer properties.
Mechanism of Action
The primary mechanism of action for p-Methacryloyloxybenzoic acid involves its polymerization. The methacryloyloxy group undergoes free radical polymerization, forming long polymer chains. This process is facilitated by the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The resulting polymers exhibit unique mechanical and thermal properties, making them suitable for various applications .
Comparison with Similar Compounds
Methacrylic Acid: Similar in structure but lacks the benzoic acid moiety.
p-Hydroxybenzoic Acid: Similar in structure but lacks the methacryloyloxy group.
p-Propionoxybenzoic Acid: Another ester derivative of benzoic acid with different properties.
Uniqueness: p-Methacryloyloxybenzoic acid is unique due to its ability to combine the properties of both methacrylic acid and benzoic acid. This dual functionality allows it to participate in a wider range of chemical reactions and form polymers with distinct characteristics.
Properties
IUPAC Name |
4-(2-methylprop-2-enoyloxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-7(2)11(14)15-9-5-3-8(4-6-9)10(12)13/h3-6H,1H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCFPDURLPJGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166228 | |
Record name | p-Methacryloyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15721-10-5 | |
Record name | p-Methacryloyloxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methacryloyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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